molecular formula C14H16N2OS2 B12131674 (5Z)-3-cyclopentyl-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-cyclopentyl-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12131674
M. Wt: 292.4 g/mol
InChI Key: ZZUUNFQKOHWXHT-XFXZXTDPSA-N
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Description

(5Z)-3-cyclopentyl-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a cyclopentyl group, and a pyrrole moiety. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-cyclopentyl-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a cyclopentanone derivative with a thiazolidinone precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-cyclopentyl-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrrole or thiazolidinone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

(5Z)-3-cyclopentyl-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antimicrobial or anticancer agent.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5Z)-3-cyclopentyl-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core structure.

    Cyclopentyl Derivatives: Molecules containing a cyclopentyl group.

    Pyrrole Derivatives: Compounds with a pyrrole moiety.

Uniqueness

(5Z)-3-cyclopentyl-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H16N2OS2

Molecular Weight

292.4 g/mol

IUPAC Name

(5Z)-3-cyclopentyl-5-[(1-methylpyrrol-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H16N2OS2/c1-15-8-4-7-11(15)9-12-13(17)16(14(18)19-12)10-5-2-3-6-10/h4,7-10H,2-3,5-6H2,1H3/b12-9-

InChI Key

ZZUUNFQKOHWXHT-XFXZXTDPSA-N

Isomeric SMILES

CN1C=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3CCCC3

Canonical SMILES

CN1C=CC=C1C=C2C(=O)N(C(=S)S2)C3CCCC3

Origin of Product

United States

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